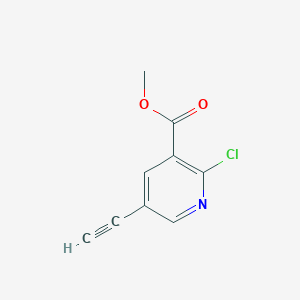

Methyl 2-chloro-5-ethynylnicotinate

Description

Methyl 2-chloro-5-ethynylnicotinate is a nicotinic acid derivative characterized by a chlorine atom at the 2-position, an ethynyl group at the 5-position, and a methyl ester at the carboxylate position. This compound is of interest in medicinal chemistry and materials science due to its reactive ethynyl group, which enables participation in click chemistry (e.g., Huisgen cycloaddition) for bioconjugation or polymer synthesis. The chlorine atom enhances electrophilic reactivity, making it a versatile intermediate for further functionalization .

Properties

Molecular Formula |

C9H6ClNO2 |

|---|---|

Molecular Weight |

195.60 g/mol |

IUPAC Name |

methyl 2-chloro-5-ethynylpyridine-3-carboxylate |

InChI |

InChI=1S/C9H6ClNO2/c1-3-6-4-7(9(12)13-2)8(10)11-5-6/h1,4-5H,2H3 |

InChI Key |

JIDAHYIZYBFWIM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)C#C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5-ethynylnicotinate typically involves the esterification of 2-chloro-5-ethynylnicotinic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-ethynylnicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The ethynyl group can be oxidized to form different functional groups.

Reduction Reactions: The compound can undergo reduction to form corresponding alkanes.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

The major products formed from these reactions include substituted nicotinates, oxidized derivatives, and reduced alkanes, depending on the reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-chloro-5-ethynylnicotinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-ethynylnicotinate involves its interaction with specific molecular targets. The chloro and ethynyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Structural Comparisons

The following compounds share structural motifs with methyl 2-chloro-5-ethynylnicotinate, differing primarily in substituents and ester groups:

| Compound Name | CAS No. | Substituents (Position) | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|---|

| This compound | Not Provided | Cl (2), C≡CH (5), COOCH₃ | C₉H₆ClNO₂ | 195.61 (calc.) | Ethynyl group for click chemistry |

| Ethyl 2-chloro-5-methylnicotinate | 894074-85-2 | Cl (2), CH₃ (5), COOCH₂CH₃ | C₉H₁₀ClNO₂ | 199.63 | Methyl substituent; ethyl ester |

| Ethyl 2-(benzylamino)-5-chloronicotinate | 1706429-08-4 | Cl (5), NHCH₂C₆H₅ (2), COOCH₂CH₃ | C₁₅H₁₅ClN₂O₂ | 290.75 | Benzylamino group; ethyl ester |

| Methyl 5-amino-6-chloronicotinate | 211915-96-7 | Cl (6), NH₂ (5), COOCH₃ | C₇H₇ClN₂O₂ | 186.60 | Amino group enhances nucleophilicity |

| 2-Chloro-5-methyl-3-nitropyridine | 23056-40-8 | Cl (2), CH₃ (5), NO₂ (3) | C₆H₅ClN₂O₂ | 172.57 | Nitro group increases electron deficit |

Key Observations :

- Ethynyl vs. Methyl/Ester Groups : The ethynyl group in the target compound distinguishes it from analogs like ethyl 2-chloro-5-methylnicotinate, which has reduced reactivity due to a methyl substituent .

- Amino vs. Ethynyl Functionality: Methyl 5-amino-6-chloronicotinate (CAS 211915-96-7) replaces the ethynyl group with an amino group, enabling nucleophilic reactions but limiting click chemistry applications .

- Nitro Group Impact : 2-Chloro-5-methyl-3-nitropyridine (CAS 23056-40-8) lacks an ester but features a nitro group, significantly altering electronic properties and stability .

Physicochemical Properties

Data from methyl ester analogs () suggest trends in solubility, volatility, and stability:

- Solubility: Methyl esters (e.g., methyl salicylate in ) typically exhibit moderate polarity, favoring solubility in organic solvents like ethanol or DMSO. Ethyl esters (e.g., ethyl 2-chloro-5-methylnicotinate) may have slightly lower polarity due to longer alkyl chains .

- Thermal Stability: Nitro-substituted compounds (e.g., 2-chloro-5-methyl-3-nitropyridine) are less thermally stable than ethynyl or amino derivatives due to the destabilizing nitro group .

- Reactivity: The ethynyl group in the target compound enables rapid alkyne-azide cycloaddition (k ≈ 1–10 M⁻¹s⁻¹), whereas methyl or amino analogs require harsher conditions for functionalization .

Biological Activity

Methyl 2-chloro-5-ethynylnicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of a chloro group and an ethynyl substituent at specific positions on the pyridine ring. The molecular formula is , and it possesses unique chemical properties that influence its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes related to various metabolic pathways, which can lead to therapeutic effects in conditions such as inflammation and cancer.

- Receptor Modulation : The compound may interact with nicotinic acetylcholine receptors, influencing neurotransmission and potentially offering neuroprotective effects.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines, which are involved in chronic inflammatory conditions. For instance, it has been noted to inhibit lipopolysaccharide (LPS)-induced production of TNFα and IL-6 in cellular models.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. It exhibited cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and melanoma (SK-MEL-2). The mechanism appears to involve apoptosis induction and cell cycle arrest.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL, depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, this compound was administered to mice subjected to LPS-induced inflammation. The treatment resulted in a significant decrease in paw edema and levels of inflammatory markers.

| Treatment Group | Paw Volume Reduction (%) |

|---|---|

| Control | 0 |

| This compound | 74 |

Study 3: Anticancer Activity

A comprehensive study assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated promising results with IC50 values indicating potent activity against multiple cancer types.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 2.18 |

| SK-MEL-2 | 1.89 |

| HOP-62 | 1.28 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.